molecular formula C21H11F3N2O3 B5223135 2-amino-5,10-dioxo-4-[4-(trifluoromethyl)phenyl]-4H-benzo[g]chromene-3-carbonitrile

2-amino-5,10-dioxo-4-[4-(trifluoromethyl)phenyl]-4H-benzo[g]chromene-3-carbonitrile

Cat. No.: B5223135
M. Wt: 396.3 g/mol
InChI Key: CDQPVDQSEWSIGS-UHFFFAOYSA-N
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Description

2-amino-5,10-dioxo-4-[4-(trifluoromethyl)phenyl]-4H-benzo[g]chromene-3-carbonitrile is a complex organic compound that belongs to the class of benzo[g]chromenes. This compound is characterized by its unique structure, which includes a trifluoromethyl group attached to a phenyl ring, a benzo[g]chromene core, and a carbonitrile group. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of significant interest in various fields of scientific research.

Preparation Methods

The synthesis of 2-amino-5,10-dioxo-4-[4-(trifluoromethyl)phenyl]-4H-benzo[g]chromene-3-carbonitrile typically involves multi-component reactions (MCRs). One efficient and green method for its synthesis is the three-component condensation reaction using triethylammonium hydrogen sulfate as a Brønsted acidic ionic liquid. This reaction is carried out under ambient and solvent-free conditions, which offers advantages such as high yields, short reaction times, and reusability of the catalyst .

Chemical Reactions Analysis

2-amino-5,10-dioxo-4-[4-(trifluoromethyl)phenyl]-4H-benzo[g]chromene-3-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonitrile group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the benzo[g]chromene core and the phenyl ring.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-amino-5,10-dioxo-4-[4-(trifluoromethyl)phenyl]-4H-benzo[g]chromene-3-carbonitrile has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-amino-5,10-dioxo-4-[4-(trifluoromethyl)phenyl]-4H-benzo[g]chromene-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects. For example, its anticancer activity may involve the inhibition of specific kinases or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

2-amino-5,10-dioxo-4-[4-(trifluoromethyl)phenyl]-4H-benzo[g]chromene-3-carbonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct properties and makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

2-amino-5,10-dioxo-4-[4-(trifluoromethyl)phenyl]-4H-benzo[g]chromene-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H11F3N2O3/c22-21(23,24)11-7-5-10(6-8-11)15-14(9-25)20(26)29-19-16(15)17(27)12-3-1-2-4-13(12)18(19)28/h1-8,15H,26H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDQPVDQSEWSIGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)OC(=C(C3C4=CC=C(C=C4)C(F)(F)F)C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H11F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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